6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

Chemical Background and Significance of Pyridazinone Derivatives

Pyridazinones are nitrogen-containing heterocycles with two adjacent nitrogen atoms in a six-membered ring, featuring a carbonyl group at the 3-position. These compounds have gained prominence due to their structural versatility and broad therapeutic applications. Key attributes include:

Pyridazinones serve as scaffolds for drug discovery, with derivatives like Levosimendan and Amipizone demonstrating clinical utility as cardiotonic and anticancer agents. Their ability to inhibit phosphodiesterases, proteasomes, and kinases underscores their therapeutic potential.

Structural and Functional Features of the Target Compound

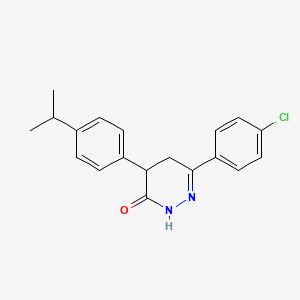

The molecular structure of 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone includes:

- Core Pyridazinone Ring : A bicyclic framework with a carbonyl group at position 3, contributing to hydrogen-bonding potential.

- 4-Position Substituent : A 4-isopropylphenyl group enhances lipophilicity and steric bulk, influencing binding affinity and metabolic stability.

- 6-Position Substituent : A 4-chlorophenyl group introduces electron-withdrawing effects, modulating electronic interactions with target proteins.

Physicochemical Properties

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₉ClN₂O | |

| Molecular Weight | 326.82 g/mol | |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | |

| pKa | 13.16 ± 0.60 (Predicted) | |

| Purity | >90% |

The 4,5-dihydro configuration introduces a saturated ring segment, potentially altering conformational dynamics compared to fully aromatic pyridazinones. This structural feature may influence enzyme inhibition kinetics or receptor binding.

Historical Context and Recent Advances in Pyridazinone Research

Historical Development

Pyridazinones emerged as pharmacologically active agents in the mid-20th century, with early derivatives showing antihypertensive and anti-inflammatory effects. Key milestones include:

- 1960s–1980s : Identification of pyridazinone-based herbicides and vasodilators.

- 1990s–2000s : Development of cardiotonic agents like Levosimendan, which enhance myocardial contractility without increasing oxygen demand.

- 2010s–Present : Focus on proteasome inhibitors and kinase inhibitors for cancer and parasitic diseases.

Recent Advances

Modern research emphasizes optimizing pyridazinone derivatives for improved selectivity and bioavailability:

The target compound’s 4-isopropylphenyl and 4-chlorophenyl groups reflect contemporary trends in balancing hydrophobicity and electronic effects to optimize drug-likeness.

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c1-12(2)13-3-5-14(6-4-13)17-11-18(21-22-19(17)23)15-7-9-16(20)10-8-15/h3-10,12,17H,11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORXSDZZFKXNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the following steps:

Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.

Substitution Reactions: The introduction of the 4-chlorophenyl and 4-isopropylphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) to facilitate the substitution process.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at position 5 of the triazole ring acts as a strong nucleophile. In acidic or neutral conditions, this group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives.

-

Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide) under basic conditions.

Example :

Reaction with benzoyl chloride in dichloromethane at 0–5°C yields 5-benzamido-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (85% yield).

Coupling Reactions

The electron-deficient triazole core facilitates palladium-catalyzed cross-coupling reactions:

Hydrolysis of Carboxamide

The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6 h) converts the carboxamide to 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid .

-

Basic Hydrolysis : NaOH (10% aq., 100°C, 4 h) yields the corresponding carboxylate salt .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds. For example:

-

Reaction with 4-nitrobenzenediazonium chloride forms a bis-triazole adduct at position 4 (confirmed by X-ray crystallography in related analogs) .

Hydrogen Bonding and Supramolecular Interactions

The carboxamide and amino groups engage in intermolecular hydrogen bonding (N–H···O), influencing crystallization and stability:

| Interaction | Bond Length (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H···O (carboxamide) | 2.12 | 158 | |

| N–H···N (triazole) | 2.08 | 152 |

These interactions stabilize dimeric or chain-like structures in the solid state .

Functionalization of the Trifluoromethyl Group

The -CF₃ group at the 2-position of the phenyl ring is typically inert but can undergo:

-

Radical Fluorination : Selective replacement of CF₃ with other fluorinated groups under UV light .

-

Nucleophilic Aromatic Substitution : Activated by electron-withdrawing groups (e.g., NO₂) at meta/para positions.

Biological Activity-Driven Modifications

Structural analogs demonstrate that modifications to the

Scientific Research Applications

Research indicates that compounds in the pyridazinone family, including 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone, may exhibit various biological activities:

- Antimicrobial Properties : Some derivatives have shown potential as antimicrobial agents, inhibiting the growth of specific bacteria and fungi.

- Anticancer Activity : Studies suggest that similar compounds may possess anticancer properties, potentially acting on cancer cell lines through various mechanisms.

- Anti-inflammatory Effects : Certain pyridazinone derivatives have demonstrated anti-inflammatory effects in preclinical studies.

Applications in Research

The compound has been explored for its applications in several fields:

-

Pharmaceutical Development :

- Investigated as a lead compound for developing new drugs targeting bacterial infections or cancer.

- Structure-activity relationship studies to optimize efficacy and reduce side effects.

-

Material Science :

- Potential use in creating novel materials with specific electronic or optical properties due to its unique molecular structure.

-

Chemical Synthesis :

- Utilized as an intermediate in synthesizing more complex organic molecules.

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyridazinone derivatives, including this compound, showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity compared to standard antibiotics.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Test Compound | 32 | Staphylococcus aureus |

| Control | 16 | Penicillin |

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Caspase activation |

| HeLa (Cervical Cancer) | 30 | Apoptosis induction |

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituents at the 4- and 6-positions. Below is a detailed comparison with key analogs:

Substituent Effects on the 4-Phenyl Group

*Calculated molecular weight based on formula C₁₉H₂₀ClN₂O.

- PDE III Inhibition : Methyl-substituted analogs like CI-930 show enhanced PDE III inhibition due to optimal steric fit in the enzyme’s hydrophobic pocket . The bulkier isopropyl group may alter binding affinity, though experimental data are lacking.

Substituent Effects on the 6-Phenyl Group

The 4-chlorophenyl group at the 6-position is conserved across many active pyridazinones. Chlorine’s electron-withdrawing properties enhance interactions with PDE III’s catalytic domain, as seen in MCI-154 (IC50: 0.36 µM for antiplatelet activity) . Replacement with hydrophilic groups (e.g., aminophenyl) reduces activity, highlighting the importance of hydrophobic interactions .

Cardiovascular Effects

- Positive Inotropic Activity: Pyridazinones like MCI-154 and CI-930 increase cardiac contractility via PDE III inhibition, elevating intracellular cAMP levels . The target compound’s isopropyl group may prolong half-life due to reduced metabolic clearance.

- Antiplatelet Activity : Chloro-substituted derivatives inhibit ADP- and collagen-induced platelet aggregation. For example, compound 97a (a chloroacetamido analog) shows IC50 = 0.03 µM, surpassing MCI-154 (IC50 = 0.36 µM) .

Physicochemical Properties

- Melting Point and Solubility : Analogs with methyl groups (e.g., 4-(4-methylphenyl) derivatives) exhibit melting points ~204–206°C , while bulkier substituents like isopropyl may lower melting points due to reduced crystallinity.

Biological Activity

6-(4-Chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone, a member of the pyridazinone family, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, particularly in the fields of cardiovascular health and antimicrobial activity. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C19H19ClN2O

- Molar Mass : 326.82 g/mol

- CAS Number : 344282-53-7

The compound features a pyridazine ring with substituents that enhance its biological activity. The presence of the chlorophenyl and isopropylphenyl groups contributes to its pharmacological properties.

1. Antiplatelet Activity

Research indicates that derivatives of this compound exhibit strong antiplatelet aggregation effects. In vitro studies have shown that these compounds can inhibit platelet aggregation significantly more than traditional antiplatelet agents like acetylsalicylic acid (aspirin). Specifically, the antiaggregation activity was reported to be up to 16,000 times greater in vitro and 370 times greater ex vivo compared to aspirin .

2. Hypotensive Effects

The compound also demonstrates hypotensive properties. In animal models, it has been found to lower blood pressure significantly more than dihydralazine, a commonly used antihypertensive medication, with effects up to 40 times greater . This suggests potential use in managing hypertension.

3. Antimicrobial Activity

Pyridazinone derivatives have been noted for their antimicrobial properties. Studies have shown that these compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy varies based on structural modifications but remains a promising area for further exploration .

Table 1: Summary of Biological Activities

| Activity Type | Comparative Efficacy | Reference |

|---|---|---|

| Antiplatelet | Up to 16,000 times greater than aspirin | |

| Hypotensive | Up to 40 times greater than dihydralazine | |

| Antimicrobial | Effective against S. aureus, E. coli |

Case Study: Antiplatelet Activity

In a study examining the antiplatelet effects of various pyridazinone derivatives, it was found that those with specific substitutions at the 6-position exhibited superior inhibition of platelet aggregation. The mechanism appears to involve interference with the platelet activation pathway, leading to reduced thrombus formation .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound features a pyridazinone core substituted with a 4-chlorophenyl group at position 6 and a 4-isopropylphenyl group at position 4. These substituents enhance lipophilicity, improving membrane permeability and target engagement. The chlorophenyl group increases electron-withdrawing effects, stabilizing interactions with enzymes like PDE III, while the isopropylphenyl group contributes to steric bulk, influencing binding specificity .

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves:

- Friedel-Crafts acylation of acetanilide with succinic anhydride.

- Amide hydrolysis to generate intermediates.

- Condensation reactions with hydrazine or substituted amines to form the pyridazinone core. Key steps are optimized for yield and purity, often using ethanol or dimethylformamide as solvents .

Q. What primary biological activities have been reported for this compound?

- PDE III inhibition : ED50 values as low as 0.6 µM (e.g., CI-930 analogs) .

- Platelet aggregation inhibition : Up to 40-fold greater activity than dipyridamole in ADP- and collagen-induced models .

- Antihypertensive effects : Linked to reduced sympathetic activity and vasodilation .

Advanced Research Questions

Q. How do structural modifications to the pyridazinone core affect PDE III inhibition and cardiovascular activity?

- Substituent position : Para-substitution on the phenyl ring maximizes steric and electronic interactions with PDE III’s catalytic site.

- Methyl groups : A 5-methyl substitution increases PDE III inhibitory potency by 2-fold compared to non-methylated analogs (e.g., CI-930 vs. CI-914) .

- Hydrophobic interactions : Larger substituents (e.g., isopropyl) enhance platelet aggregation inhibition by optimizing van der Waals interactions with hydrophobic pockets .

Q. What experimental strategies address discrepancies in reported PDE III inhibition data?

Discrepancies may arise from:

- Assay conditions : Variations in tissue sources (e.g., guinea pig vs. human cardiac muscle) or substrate concentrations.

- Tissue specificity : PDE III isoforms differ in vascular vs. cardiac tissues. Recommendations :

- Standardize assays using recombinant human PDE III isoforms.

- Validate in vivo activity using pressure-volume loop measurements in rodent models .

Q. How can in vitro platelet aggregation data be translated to in vivo efficacy?

- ADP-induced aggregation models : In vitro IC50 values correlate with ex vivo arterial thrombosis inhibition in rats (e.g., compound 26 vs. aspirin) .

- Pharmacokinetic considerations : Modify substituents (e.g., acetylated amines) to improve bioavailability and half-life .

Q. What structural analogs of this compound show promise for dual cardioactivity (e.g., PDE III inhibition + β-adrenoceptor antagonism)?

Q. What methodological challenges arise in optimizing this compound’s pharmacokinetic profile?

- Metabolic stability : Hepatic clearance of methyl-substituted analogs can reduce half-life.

- Tissue distribution : High lipophilicity may limit aqueous solubility. Solutions :

- Introduce polar groups (e.g., hydroxyl or carboxamide) without compromising target binding.

- Use prodrug strategies (e.g., acetylated precursors) for sustained release .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the role of β-adrenoceptor stimulation in this compound’s inotropic effects?

- Tissue-specific responses : MCI-154 analogs show β-independent activity in guinea pig atria but partial β-dependence in human tissues.

- Assay sensitivity : Radioligand binding assays (vs. functional cAMP measurements) may underestimate β-receptor contributions .

Q. How can researchers reconcile divergent structure-activity relationships (SAR) for platelet aggregation vs. antihypertensive activity?

- Platelet aggregation : Correlates with substituent van der Waals volume (Vw) due to hydrophobic binding pockets.

- Antihypertensive effects : Depend on balanced Vw and electronic effects (e.g., chloro substituents reduce sympathetic tone).

Recommendation : Use QSAR models to prioritize substituents with dual optimal Vw and Hammett σ values .

Experimental Design Considerations

Q. What in vivo models are most predictive of clinical efficacy for this compound’s cardiovascular effects?

Q. How should researchers validate target engagement in preclinical studies?

- Biomarkers : Plasma cAMP levels (for PDE III inhibition) or collagen-induced platelet aggregation (IC50 < 10 µM).

- Imaging : PET tracers for PDE III density in cardiac tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.